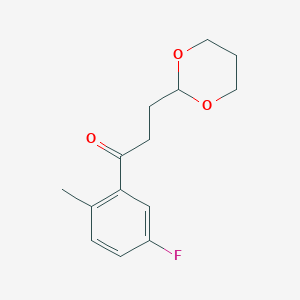

3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

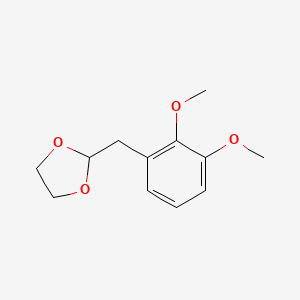

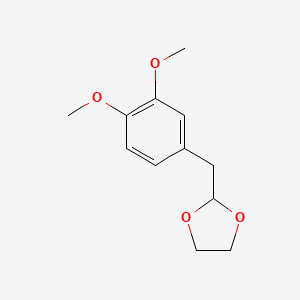

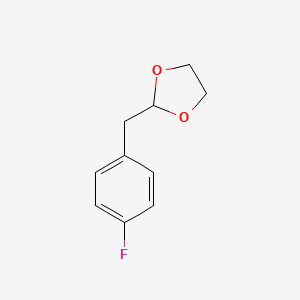

The compound appears to contain a 1,3-dioxane ring, which is a type of acetal, a functional group that features two alkoxy groups connected to the same carbon atom . The 1,3-dioxane ring is a common motif in organic chemistry and is often used as a protecting group for carbonyl compounds during synthesis .

Molecular Structure Analysis

The 1,3-dioxane ring is a six-membered ring with two oxygen atoms and four carbon atoms . The presence of the fluorine atom and the methyl group on the propiophenone moiety could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a 1,3-dioxane ring can participate in a variety of reactions. For example, the 1,3-dioxane ring can be opened under acidic or basic conditions .Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound might have moderate polarity due to the presence of the dioxane ring and the carbonyl group . The exact physical and chemical properties would depend on factors like stereochemistry and the position of the functional groups .Scientific Research Applications

1. Fluorescence and Coordination Characteristics

One research application of related compounds involves studying their fluorescence and coordination characteristics, particularly for selective aluminum (Al³⁺) detection. These compounds, including various ligands similar in structure to 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone, exhibit substantial changes in UV-visible absorbance upon coordination, with some showing strong fluorescence when coordinated to Al³⁺, which can be useful in biological applications for tracking aluminum ions (Lambert et al., 2000).

2. Synthesis of Novel Compounds

These types of compounds are also involved in the synthesis of novel derivatives with potential biological applications. For instance, reactions with alkyl propiolates have been explored, leading to the formation of unique compounds. This demonstrates the versatility of 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone in contributing to new chemical entities (Yavari et al., 2006).

3. Role in Nucleoside Analogues

1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are higher homologues of antiviral and anticancer 1,3-dioxolanes, have been prepared using similar structural compounds. Such analogues are of interest for their potential therapeutic applications, although they have shown varying levels of biological activity (Cadet et al., 1998).

4. Application in Synthesis of Fluorescent Probes

The structural attributes of 3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone and its derivatives lend themselves to the synthesis of fluorescent probes. These probes can be utilized in various scientific applications, such as studying biological systems and detecting specific ions or molecules in complex environments (Gaina et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-10-3-4-11(15)9-12(10)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHOIUILWUZBKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)CCC2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646010 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone | |

CAS RN |

884504-39-6 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)

![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)